molecular formula C10H12F2N2O4 B12783518 Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- CAS No. 125362-07-4

Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-

Cat. No.: B12783518
CAS No.: 125362-07-4
M. Wt: 262.21 g/mol
InChI Key: WZJLGLRFQDVYET-JXOAFFINSA-N
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Description

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is a fluorinated nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves multiple steps. One common approach is the fluorination of uridine derivatives. The process typically includes the protection of hydroxyl groups, selective fluorination at the desired positions, and subsequent deprotection. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Fluorinating Agents: DAST, Deoxo-Fluor

    Protecting Groups: Silyl ethers, acetates

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation reactions might produce different oxidized forms of the compound .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Uridine, 2’,3’-dideoxy-2’,3’-difluoro-
  • Uridine, 2’,3’-dideoxy-2’-fluoro-

Uniqueness

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its biological activity compared to other fluorinated uridine derivatives. This makes it a valuable compound for studying the effects of fluorination and methylation on nucleoside function .

Properties

CAS No.

125362-07-4

Molecular Formula

C10H12F2N2O4

Molecular Weight

262.21 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

WZJLGLRFQDVYET-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origin of Product

United States

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